molecular formula C24H20ClNO6 B11044737 ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11044737
M. Wt: 453.9 g/mol
InChI Key: MGEQMAAZKURZBF-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrano[3,2-c]pyridine core with a chlorobenzyl ether moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrano[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, under acidic or basic conditions to form the pyrano[3,2-c]pyridine ring system.

    Introduction of the Chlorobenzyl Ether Moiety: The chlorobenzyl group is introduced via an etherification reaction, where a chlorobenzyl halide reacts with a phenolic hydroxyl group in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

Ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorobenzyl ether moiety can facilitate binding to hydrophobic pockets in proteins, while the pyrano[3,2-c]pyridine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can be compared with similar compounds, such as:

    Ethyl 4-{2-[(2-bromobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    Ethyl 4-{2-[(2-methylbenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate: The presence of a methyl group instead of chlorine can influence the compound’s hydrophobicity and binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClNO6

Molecular Weight

453.9 g/mol

IUPAC Name

ethyl 4-[2-[(2-chlorophenyl)methoxy]phenyl]-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C24H20ClNO6/c1-2-30-24(29)17-12-26-23(28)21-16(11-20(27)32-22(17)21)15-8-4-6-10-19(15)31-13-14-7-3-5-9-18(14)25/h3-10,12,16H,2,11,13H2,1H3,(H,26,28)

InChI Key

MGEQMAAZKURZBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC=CC=C3OCC4=CC=CC=C4Cl

Origin of Product

United States

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